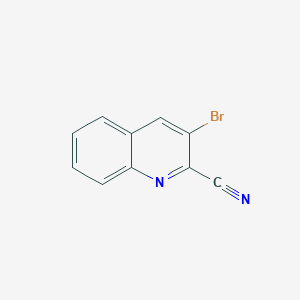

2-Cyano-3-bromoquinoline

Übersicht

Beschreibung

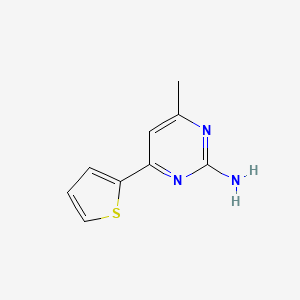

“2-Cyano-3-bromoquinoline” is a compound with the molecular formula C10H5BrN2 . It is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline has fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

Several publications over the last few decades have specified various methods of synthesis for quinoline derivatives . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .

Molecular Structure Analysis

The molecular structure of “2-Cyano-3-bromoquinoline” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Functionalization of the quinoline moiety at different positions has allowed for varying pharmacological activities of its derivatives . For instance, Upadhyay et al. synthesized and investigated 2-substituted quinoline derivatives by one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as solvent .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Synthesis and Development

2-Cyano-3-bromoquinoline: is a valuable intermediate in medicinal chemistry, particularly in the synthesis of various pharmacologically active compounds. Its cyano and bromo groups make it a versatile precursor for constructing complex drug molecules through subsequent functional group transformations . For instance, it can undergo nucleophilic substitution reactions to introduce additional pharmacophores, enhancing the molecule’s ability to interact with biological targets.

Synthetic Organic Chemistry: Building Blocks for Heterocycles

In synthetic organic chemistry, 2-Cyano-3-bromoquinoline serves as a building block for the synthesis of heterocyclic compounds . Its structure allows for the formation of diverse quinoline derivatives, which are core structures in many natural products and synthetic molecules. Chemists utilize it to construct complex molecular architectures, employing green chemistry principles to minimize environmental impact.

Industrial Chemistry: Material Science and Nanotechnology

The compound’s reactivity is exploited in material science and nanotechnology, where it can be used to create functional materials with specific electronic or photonic properties . Its incorporation into polymers or as a ligand for metal nanoparticles can lead to the development of new materials with potential industrial applications.

Green Chemistry: Sustainable Chemical Processes

2-Cyano-3-bromoquinoline: is also significant in the field of green chemistry. Researchers are exploring its use in cleaner chemical processes that reduce or eliminate the generation of hazardous substances . Its role in developing sustainable synthetic methodologies, such as solvent-free reactions or those using renewable catalysts, is of great interest.

Pharmacology: Study of Biological Activity

This compound is instrumental in pharmacological studies to understand the biological activity of quinoline derivatives . By modifying the 2-Cyano-3-bromoquinoline scaffold, researchers can investigate the structure-activity relationships that govern the interaction of these molecules with biological systems, leading to insights into their therapeutic potential.

Drug Discovery: Lead Optimization

In drug discovery, 2-Cyano-3-bromoquinoline is used for lead optimization . It provides a framework upon which various functional groups can be added or modified to improve the pharmacokinetic and pharmacodynamic properties of potential drug candidates, aiding in the development of more effective and safer medicines.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety, are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others . There are societal expectations that chemists should produce greener and more sustainable chemical processes . This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

Eigenschaften

IUPAC Name |

3-bromoquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLOASAMGUFRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346886 | |

| Record name | 2-CYANO-3-BROMOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-bromoquinoline | |

CAS RN |

61830-11-3 | |

| Record name | 2-CYANO-3-BROMOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)

![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)

![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)